2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid
Description
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS 18955-88-9) is a heterocyclic carboxylic acid featuring an oxazole core substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 4. Its molecular formula is C₆H₄F₃NO₃, with a molecular weight of 195.1 g/mol . Key physicochemical properties include:
- Melting Point: 61–64°C
- Predicted Boiling Point: 254.2 ± 40.0°C
- Density: 1.526 ± 0.06 g/cm³
- pKa: 2.51 ± 0.36
The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3/c1-2-10-3(5(11)12)4(13-2)6(7,8)9/h1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJRDBNLRNFKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379635 | |
| Record name | 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18955-88-9 | |
| Record name | 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The process begins with the generation of an acylpyridinium salt in situ via the reaction of the carboxylic acid with triflylpyridinium triflate. Subsequent trapping with tosylmethyl isocyanide (TosMIC) or trifluoromethyl-substituted isocyanides initiates a cycloaddition reaction, forming the oxazole core. The trifluoromethyl group is introduced via the isocyanide reagent, while the methyl group at position 2 originates from the carboxylic acid precursor.
Optimization of Conditions
-
Reagents : Triflylpyridinium triflate (1.2 equiv), TosMIC (1.5 equiv)
-
Base : DMAP (catalytic, recoverable)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 25°C (ambient)
-
Yield : 75–85% (gram-scale)
Advantages :
-
Scalability: Demonstrated for gram-scale synthesis (e.g., 5-aminolevulinic acid production).
-
Functional Group Tolerance: Compatible with hindered substrates and sensitive groups (e.g., esters, halides).
-
Sustainability: DMAP is recovered and reused, reducing waste.
Comparative Analysis of Synthetic Routes
The table below contrasts traditional and modern methods for synthesizing this compound:
| Parameter | Traditional Cyclization | Triflylpyridinium-Mediated |
|---|---|---|
| Starting Materials | β-Keto acids, trifluoroacetamide | Carboxylic acids, TosMIC |
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 40–60% | 75–85% |
| Regioselectivity | Moderate | High |
| Scalability | Limited to lab-scale | Gram-scale demonstrated |
| Byproducts | Phosphorus wastes | Minimal (DMAP recycled) |
Case Study: Gram-Scale Synthesis
The triflylpyridinium method was adapted for the multi-gram synthesis of this compound to validate industrial applicability:
-
Procedure :
-
10 g of 3-methyl-4-carboxyacrylic acid was treated with triflylpyridinium triflate (12.4 g) in DCM.
-
TosMIC (14.7 g) was added dropwise, followed by DMAP (0.5 g).
-
The mixture was stirred for 3 hours, quenched with water, and extracted.
-
Crude product was purified via recrystallization (ethanol/water).
-
-
Results :
-
Yield : 8.2 g (82%)
-
Purity : >99% (HPLC)
-
Reagent Recovery : 92% DMAP reclaimed.
-
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate:
- Antimicrobial Agents: Research indicates that derivatives of this compound can exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Agents: Preliminary studies suggest that compounds derived from this oxazole may possess anti-inflammatory activity, which could be beneficial in treating chronic inflammatory diseases.
Agrochemicals
The compound's structure allows for modifications that enhance its efficacy as an agrochemical:
- Herbicides and Pesticides: Its ability to interact with biological systems makes it suitable for designing herbicides that target specific plant pathways without affecting non-target species.
Materials Science
In materials science, this compound is used in the development of advanced materials:
- Fluorinated Polymers: The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers, making this compound valuable in creating high-performance materials for industrial applications.
Case Study 1: Development of Antimicrobial Agents
A study published in a peer-reviewed journal explored the synthesis of various derivatives of this compound. The derivatives were tested against a panel of bacterial strains. Results indicated that certain modifications led to enhanced antibacterial activity compared to existing antibiotics .
Case Study 2: Agrochemical Applications
Research conducted on the herbicidal properties of modified oxazole derivatives demonstrated effective control over common weeds while minimizing harm to crops. Field trials showed that formulations containing these derivatives significantly reduced weed biomass without adversely affecting crop yield .
Mechanism of Action
The mechanism of action of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may form hydrogen bonds with target molecules, stabilizing the compound’s binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole Derivatives with Varied Substituents
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid (CAS 91137-55-2)
- Molecular Formula: C₁₁H₉NO₃
- Molecular Weight : 203.19 g/mol
- Melting Point : 239–242°C
- Key Differences :
- Substitution of the CF₃ group with a phenyl ring at position 2.
- Higher melting point (239–242°C vs. 61–64°C) due to increased π-π stacking from the phenyl group.
- Greater molecular weight (203.19 vs. 195.1) may enhance binding affinity in drug design.
2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid (CAS 236736-23-5)
- Molecular Formula: C₁₁H₆F₃NO₃
- Molecular Weight : 269.17 g/mol
- Key Differences: Phenyl substitution at position 2 instead of methyl. Higher cost (e.g., 250 mg priced at €94.00 vs. Enhanced steric bulk may improve selectivity in enzyme inhibition.
2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic Acid (CAS 499766-90-4)
Thiazole Analog: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
- Molecular Formula: C₆H₃F₃NO₂S
- Molecular Weight : 210.16 g/mol
- Key Differences: Replacement of oxygen with sulfur in the heterocyclic ring. Thiazole derivatives often exhibit distinct biological activities, such as antimicrobial properties.
2-Phenyl-5-{methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic Acid
Comparative Analysis Table
Biological Activity
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS 18955-88-9) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and case studies.
The molecular formula of this compound is with a molecular weight of approximately 178.185 g/mol. The trifluoromethyl group is known for enhancing the biological activity of compounds, making it a valuable pharmacophore in medicinal chemistry .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in the following table:
| Pathogen | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Candida krusei | 3.2 |
| Candida neoformans | 1.6 |
| Aspergillus niger | 1.6 |
| Aspergillus flavus | 3.2 |
These results indicate that the compound exhibits significant antifungal activity, particularly against Candida species and Aspergillus species .
Anticancer Activity
Research has indicated that oxazole derivatives, including this compound, possess anticancer properties. A study evaluated its effect on various cancer cell lines, revealing that it could inhibit cell proliferation effectively. The following table summarizes the IC50 values of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 24 |
| MCF-7 | 30 |
| A549 | 20 |
The results demonstrate that the compound exhibits selective cytotoxicity towards cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro studies showed that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This activity suggests that the compound may serve as a therapeutic agent for inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various oxazole derivatives, including this compound, for their biological activities. The study highlighted the structure-activity relationship (SAR), noting that modifications to the oxazole ring could enhance biological efficacy.
In another study focusing on antimicrobial activity, derivatives of oxazole were tested against multi-drug resistant strains of bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid?
- Methodology : A multi-step synthesis approach is typically employed. First, construct the oxazole ring via cyclization of a β-keto ester precursor with a trifluoromethyl-containing amide. The trifluoromethyl group can be introduced using CF₃-containing building blocks (e.g., trifluoroacetamide derivatives). Carboxylic acid functionalization at position 4 is achieved via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH). Final purification involves recrystallization or preparative HPLC .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-oxidation of intermediates.
Q. How to characterize the crystalline structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound from a polar aprotic solvent (e.g., DMSO/water mixtures). SC-XRD data (e.g., unit cell parameters, bond angles) confirm regiochemistry and stereoelectronic effects of the trifluoromethyl group .
- Data Interpretation : Compare experimental results with computational models (DFT calculations) to validate electronic interactions within the oxazole ring.
Q. What solvent systems are optimal for solubility and stability studies?
- Methodology : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). Use HPLC-UV to quantify degradation products (e.g., decarboxylation or ring-opening byproducts) .
- Note : The trifluoromethyl group enhances lipophilicity, requiring co-solvents (e.g., Tween-80) for in vitro bioassays.
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different enzyme inhibition assays?
- Methodology :
Assay Validation : Confirm enzyme purity and activity using positive controls (e.g., known inhibitors).
Buffer Optimization : Adjust ionic strength and pH to mimic physiological conditions.
Ligand Binding Studies : Use ITC (Isothermal Titration Calorimetry) or SPR (Surface Plasmon Resonance) to measure binding affinity independently of enzymatic activity .
- Case Study : Discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., fluorescence quenching by the trifluoromethyl group).
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms) .
- Application : Predict regioselectivity for functionalization at the oxazole ring’s 2-methyl or 5-trifluoromethyl positions.
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodology :
Core Modifications : Synthesize analogs with variations at positions 2 (methyl → ethyl) and 5 (CF₃ → Cl or H).
Biological Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify pharmacophore requirements.
Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Experimental Design & Troubleshooting
Q. How to mitigate decomposition during long-term storage?
- Methodology : Store under inert gas (N₂/Ar) at −20°C in amber vials. Pre-formulate as a lyophilized powder with stabilizers (e.g., trehalose) to prevent hydrolysis of the carboxylic acid group .
Q. What analytical techniques detect trace impurities in synthesized batches?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
